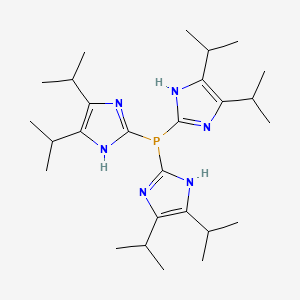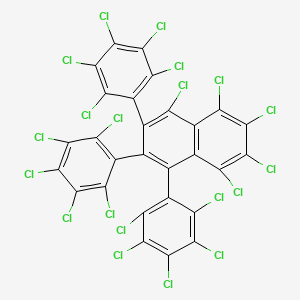
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene is a highly chlorinated aromatic compound It is characterized by its complex structure, which includes a naphthalene core substituted with multiple pentachlorophenyl groups
Métodos De Preparación
The synthesis of 1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene typically involves multiple steps, starting with the chlorination of naphthalene. The process includes:
Chlorination of Naphthalene: Naphthalene is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Pentachlorophenyl Groups: Pentachlorophenol is synthesized by chlorinating phenol. This step involves the use of chlorine gas and a catalyst.
Coupling Reaction: The pentachlorophenyl groups are then coupled to the chlorinated naphthalene core through a series of substitution reactions, often facilitated by a base such as sodium hydroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace chlorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and the presence of catalysts or bases. Major products formed from these reactions vary depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential as a bioactive compound, particularly in the study of enzyme inhibition and protein binding.
Medicine: Its derivatives are being investigated for their potential use in pharmaceuticals, including as antimicrobial and anticancer agents.
Industry: The compound is used in the development of advanced materials, such as high-performance polymers and coatings, due to its stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene exerts its effects is primarily through its interaction with molecular targets such as enzymes and proteins. The compound’s high degree of chlorination allows it to form strong interactions with these targets, potentially inhibiting their activity. Pathways involved may include disruption of cellular processes and interference with metabolic pathways.
Comparación Con Compuestos Similares
Similar compounds to 1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene include:
Pentachlorophenol: Known for its use as a pesticide and disinfectant, it shares the high degree of chlorination but differs in its simpler structure.
Pentachloropyridine: Used in organic synthesis, it is another highly chlorinated compound but with a pyridine core.
Pentachloronaphthalene: Similar in structure but lacks the additional pentachlorophenyl groups, making it less complex.
Propiedades
Número CAS |
66341-44-4 |
|---|---|
Fórmula molecular |
C28Cl20 |
Peso molecular |
1045.3 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6,7,8-tris(2,3,4,5,6-pentachlorophenyl)naphthalene |
InChI |
InChI=1S/C28Cl20/c29-9-3(8-16(36)24(44)28(48)25(45)17(8)37)1(5-11(31)20(40)26(46)21(41)12(5)32)2(4-7(9)15(35)19(39)18(38)10(4)30)6-13(33)22(42)27(47)23(43)14(6)34 |
Clave InChI |
MZEWNFGNAKSARN-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


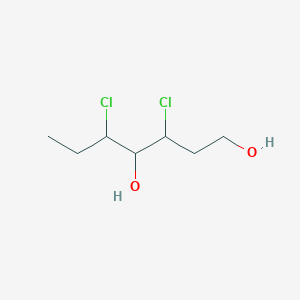

![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)
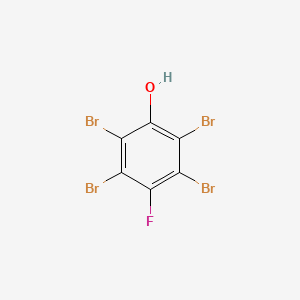

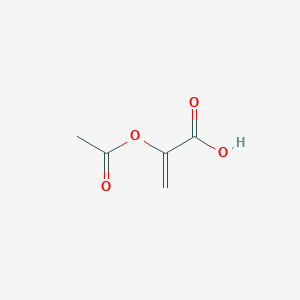
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
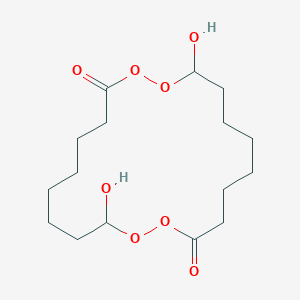
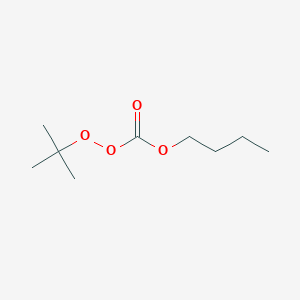
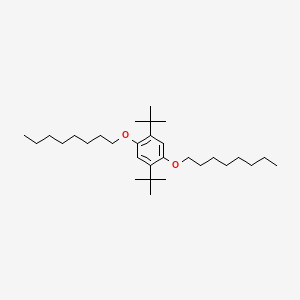
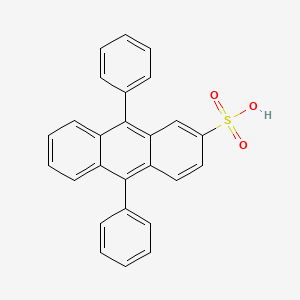
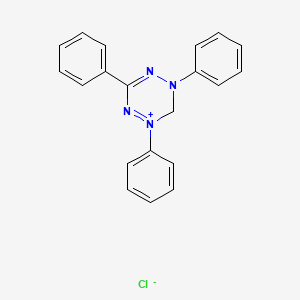
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
